molecular formula C32H40F3N5O11 B1370547 Ac-Leu-Glu-Val-Asp-AFC CAS No. 1092077-23-0

Ac-Leu-Glu-Val-Asp-AFC

Cat. No. B1370547
CAS RN: 1092077-23-0
M. Wt: 727.7 g/mol
InChI Key: FETZKXHXYOHAAN-LFYAFONDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Leu-Glu-Val-Asp-AFC (also known as Ac-LEVD-AFC) is a fluorogenic substrate for Caspase 4, a cysteine protease with a role in inflammation and innate immunity . Upon enzymatic cleavage by caspase-4, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-4 activity .


Molecular Structure Analysis

The molecular formula of Ac-Leu-Glu-Val-Asp-AFC is C32H40F3N5O11 . The structure includes a fluorogenic part, the AFC, which displays excitation/emission maxima of 400/505 nm, respectively .


Chemical Reactions Analysis

The primary chemical reaction involving Ac-Leu-Glu-Val-Asp-AFC is its enzymatic cleavage by caspase-4. This cleavage releases 7-amino-4-trifluoromethylcoumarin (AFC), whose fluorescence can be used to quantify caspase-4 activity .


Physical And Chemical Properties Analysis

Ac-Leu-Glu-Val-Asp-AFC is a solid substance . It has a molecular weight of 727.68 . The compound displays excitation/emission maxima of 400/505 nm, respectively .

Scientific Research Applications

Caspase-4 Activity Quantification

Ac-Leu-Glu-Val-Asp-AFC serves as a fluorogenic substrate specifically for caspase-4, an enzyme with a critical role in inflammation and innate immunity. When caspase-4 cleaves this substrate, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which emits fluorescence that can be quantified. This property allows researchers to measure caspase-4 activity in various biological samples, providing insights into the enzyme’s function in disease processes .

Inflammation Research

Due to its specificity for caspase-4, Ac-Leu-Glu-Val-Asp-AFC is used extensively in inflammation research. Caspase-4 is implicated in the inflammatory response, and by using this substrate, scientists can study the regulation and modulation of caspase-4 in various inflammatory conditions .

Innate Immunity Studies

Caspase-4 is also involved in the body’s innate immune response. Researchers utilize Ac-Leu-Glu-Val-Asp-AFC to investigate how caspase-4 contributes to the defense against pathogens at the molecular level .

Apoptosis and Cell Death Research

While caspase-4’s role is less defined in apoptosis compared to other caspases, Ac-Leu-Glu-Val-Asp-AFC can still be used to explore its potential involvement in programmed cell death pathways .

Drug Discovery and Development

In the pharmaceutical industry, Ac-Leu-Glu-Val-Asp-AFC is employed in the screening of compounds that may inhibit or modulate caspase-4 activity, which could lead to new therapeutic agents for diseases where inflammation plays a key role .

Biochemical Assay Development

This compound is integral to developing biochemical assays that aim to detect and measure caspase activity as part of broader research studies or diagnostic tests .

Neurodegenerative Disease Research

Given the emerging links between inflammation and neurodegeneration, Ac-Leu-Glu-Val-Asp-AFC may be used in studying diseases like Alzheimer’s and Parkinson’s, where caspase activity could contribute to disease progression .

Cancer Research

Caspases are known to be involved in cancer development and progression. Ac-Leu-Glu-Val-Asp-AFC can help elucidate the role of caspase-4 in cancer cell survival, proliferation, and death .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETZKXHXYOHAAN-LFYAFONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40F3N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Leu-Glu-Val-Asp-AFC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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